(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves the halogenation and subsequent functionalization of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the hydroxymethyl group. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by functional group modifications. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include hydrogenated derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other halogenated pyridines that lack this functional group .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVRQMKHNSMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650745 | |
Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-31-8 | |
Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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